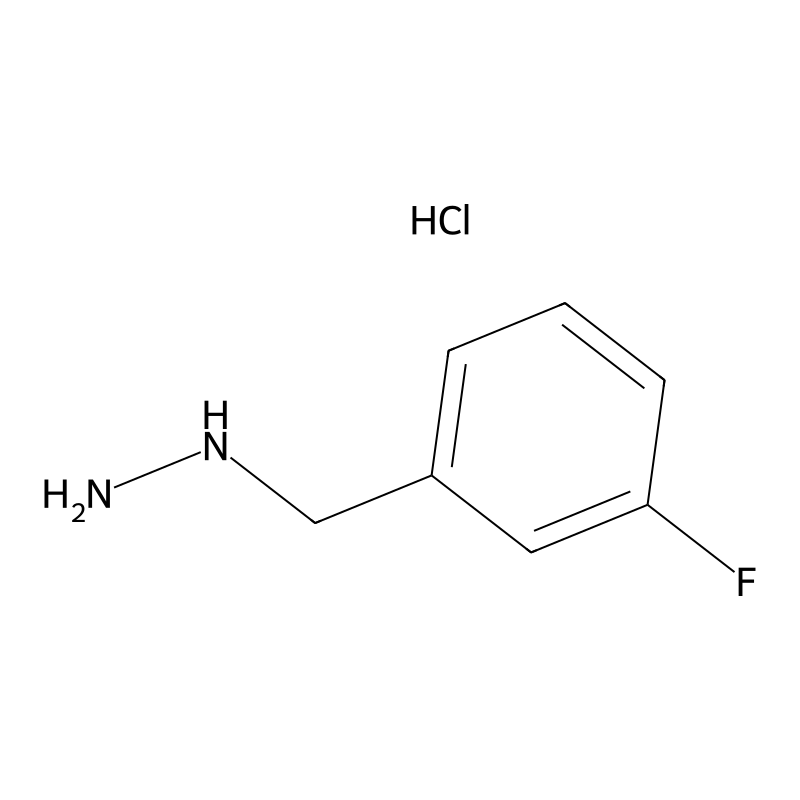

(3-Fluorobenzyl)hydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(3-Fluorobenzyl)hydrazine hydrochloride is a chemical compound characterized by the molecular formula CHClFN. It is a derivative of hydrazine, distinguished by the substitution of a hydrazine moiety with a 3-fluorobenzyl group. This compound is notable for its versatility in various

- Oxidation: The compound can be oxidized to yield azides or other oxidized derivatives.

- Reduction: It can undergo reduction to form amines or other reduced products.

- Substitution: The hydrazine moiety is capable of participating in nucleophilic substitution reactions, leading to the formation of various substituted derivatives .

These reactions highlight the compound's reactivity and potential for further chemical transformations.

Research into the biological activity of (3-Fluorobenzyl)hydrazine hydrochloride has revealed potential interactions with biomolecules, suggesting its utility in medicinal chemistry. Studies are ongoing to explore its therapeutic applications, particularly as a precursor in drug development. The presence of the fluorine atom may enhance its biological properties, making it a candidate for further investigation in pharmacological contexts .

The synthesis of (3-Fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with hydrazine hydrate. This reaction is generally performed under reflux conditions to ensure complete conversion of reactants. The product is isolated as a hydrochloride salt through the addition of hydrochloric acid .

In an industrial context, this synthesis may be scaled up, optimizing reaction conditions to maximize yield and purity. Additional purification steps such as recrystallization or chromatography may be employed to obtain the final product with desired specifications .

(3-Fluorobenzyl)hydrazine hydrochloride has diverse applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.

- Biological Research: The compound is studied for its potential interactions with biological systems and its role in drug discovery.

- Industrial Use: It is utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds .

Interaction studies involving (3-Fluorobenzyl)hydrazine hydrochloride focus on its potential effects on biological systems. Preliminary investigations suggest that this compound may interact with specific biomolecules, influencing various biochemical pathways. These studies are crucial for understanding its biological implications and therapeutic potential .

Several compounds share structural similarities with (3-Fluorobenzyl)hydrazine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Benzylhydrazine | Lacks fluorine substitution | Basic structure without halogen influence |

| Phenylhydrazine | Contains a phenyl group instead of a benzyl group | Different aromatic substitution |

| (4-Fluorobenzyl)hydrazine hydrochloride | Fluorine at the 4-position | Different position of fluorine affects reactivity |

| (3,5-Difluorophenyl)hydrazine hydrochloride | Two fluorines at different positions | Increased electron-withdrawing effect |

| (2-Fluorophenyl)hydrazine hydrochloride | Fluorine at the 2-position | Different steric and electronic properties |

The presence of the fluorine atom at the 3-position in (3-Fluorobenzyl)hydrazine hydrochloride significantly influences its reactivity and interactions, distinguishing it from these similar compounds .